molecular formula C15H14Cl2N6O B12199230 N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine

N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine

Cat. No.: B12199230
M. Wt: 365.2 g/mol
InChI Key: SMOIMZOQQGGQMO-UHFFFAOYSA-N
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Description

N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a 3,4-dichlorophenyl group and a 2-methoxyethyl group attached to the pteridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloroaniline and 2-methoxyethylamine.

    Formation of Intermediate: The 3,4-dichloroaniline is reacted with a suitable pteridine precursor under controlled conditions to form an intermediate compound.

    Substitution Reaction: The intermediate compound undergoes a substitution reaction with 2-methoxyethylamine to yield the final product.

The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality.

    Reaction Optimization: Scaling up the reaction conditions to industrial scale while maintaining product quality.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the pteridine core.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N2-(3,4-dimethylphenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine
  • N2-(3,4-difluorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine
  • N2-(3,4-dichlorophenyl)-N4-(2-ethoxyethyl)pteridine-2,4-diamine

Uniqueness

N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

Molecular Formula

C15H14Cl2N6O

Molecular Weight

365.2 g/mol

IUPAC Name

2-N-(3,4-dichlorophenyl)-4-N-(2-methoxyethyl)pteridine-2,4-diamine

InChI

InChI=1S/C15H14Cl2N6O/c1-24-7-6-20-14-12-13(19-5-4-18-12)22-15(23-14)21-9-2-3-10(16)11(17)8-9/h2-5,8H,6-7H2,1H3,(H2,19,20,21,22,23)

InChI Key

SMOIMZOQQGGQMO-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC2=NC=CN=C21)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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